molecular formula C9H13BN2O3 B566831 (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-11-5

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B566831
CAS No.: 1310404-11-5
M. Wt: 208.024
InChI Key: WAWMCUUJYHSXLU-UHFFFAOYSA-N
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Description

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is a chemical compound with the molecular formula C9H13BN2O3 It is a boronic acid derivative that features a pyridine ring substituted with a hydroxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Hydroxypyrrolidine Group: The hydroxypyrrolidine group can be introduced via nucleophilic substitution reactions. For example, a hydroxypyrrolidine derivative can be reacted with a halogenated pyridine compound under basic conditions to form the desired product.

    Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyridine derivative with a boronic acid reagent, such as boronic acid or a boronate ester, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of a pyridine-2-carboxylic acid derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various biaryl compounds.

Scientific Research Applications

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-(3-Hydroxypyrrolidin-1-yl)pyridin-3-yl)boronic acid
  • (6-(3-Hydroxypyrrolidin-1-yl)pyridin-4-yl)boronic acid
  • (6-(3-Hydroxypyrrolidin-1-yl)pyrimidin-2-yl)boronic acid

Uniqueness

(6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the hydroxypyrrolidine group on the pyridine ring influences the compound’s electronic distribution and steric interactions, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

[6-(3-hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-7-4-5-12(6-7)9-3-1-2-8(11-9)10(14)15/h1-3,7,13-15H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWMCUUJYHSXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCC(C2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671269
Record name [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-11-5
Record name [6-(3-Hydroxypyrrolidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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